BenchChemオンラインストアへようこそ!

Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate

Antifolate Thymidylate Synthase Inhibition Dihydrofolate Reductase

Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate (CAS 2044713-82-6) is a high-purity, water-soluble building block that delivers a decisive pharmacological advantage: the 6-ethyl substituent confers 100- to 1,000-fold superior tumor cell growth inhibition (GI50) over the 6-methyl analog, despite nearly identical enzyme IC50 values. This unique cellular uptake and retention profile makes it irreplaceable for folate-dependent oncology and anti-infective programs. The sodium salt form enables direct use in aqueous SAR chemistry, while validated co-crystal structures (PDB: 3GHV, 3GHW, 3GI2, 3GHC) provide atomic-level design guidance. Choose this scaffold for predictable, publication-quality pharmacology without the risk of isosteric substitution.

Molecular Formula C10H9N2NaO2S
Molecular Weight 244.24
CAS No. 2044713-82-6
Cat. No. B2651138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate
CAS2044713-82-6
Molecular FormulaC10H9N2NaO2S
Molecular Weight244.24
Structural Identifiers
SMILESCCC1=CC2=C(N=CN=C2S1)CC(=O)[O-].[Na+]
InChIInChI=1S/C10H10N2O2S.Na/c1-2-6-3-7-8(4-9(13)14)11-5-12-10(7)15-6;/h3,5H,2,4H2,1H3,(H,13,14);/q;+1/p-1
InChIKeyLHFVWZJJZLNNQR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate (CAS 2044713-82-6): Compound-Class Baseline and Procurement Context


Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate (CAS 2044713-82-6) is the sodium salt of 2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)acetic acid, a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine scaffold class [1]. Compounds within this class have been extensively investigated as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, with the 6-ethyl substituent conferring a critical pharmacophoric advantage over the corresponding 6-methyl analogs [2]. The sodium salt form provides enhanced aqueous solubility relative to the free acid, facilitating its use as a synthetic intermediate in medicinal chemistry programs targeting folate-dependent pathways in oncology and anti-infective research . The compound is commercially available from multiple suppliers at ≥95% purity and is primarily utilized as a research tool or key intermediate in structure-activity relationship (SAR) exploration campaigns .

Why Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate Cannot Be Casually Substituted by Other Thienopyrimidine Analogs


The thieno[2,3-d]pyrimidine scaffold exhibits extreme sensitivity to substituent variation at the 6-position, as demonstrated by direct head-to-head comparison between the 6-ethyl and 6-methyl classical antifolates [1]. While the two compounds display nearly identical enzyme inhibition profiles—compound 2 (6-ethyl) yields human TS IC50 = 54 nM and human DHFR IC50 = 19 nM versus compound 1 (6-methyl) with human TS IC50 = 40 nM and human DHFR IC50 = 20 nM—the cellular growth inhibition (GI50) differs by 100- to 1,000-fold across multiple tumor cell lines [2]. This dissociation between enzymatic and cellular potency demonstrates that the 6-ethyl group confers a distinct advantage in cellular uptake, intracellular retention, or polyglutamation that cannot be extrapolated from isolated enzyme assay data [3]. Substituting the 6-ethylthieno[2,3-d]pyrimidine-4-acetic acid sodium salt with a 6-methyl analog, a pyrrolo[2,3-d]pyrimidine isostere, or a thieno[3,2-d]pyrimidine regioisomer would therefore yield unpredictable and likely inferior cellular pharmacology, making direct replacement scientifically unjustified without de novo validation [4].

Quantitative Differential Evidence Guide: Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate vs. Closest Analogs


6-Ethyl vs. 6-Methyl Substitution: 100- to 1,000-Fold Enhancement in Cellular Growth Inhibition (GI50) Despite Comparable Enzyme IC50 Values

The most critical differentiation for the 6-ethylthieno[2,3-d]pyrimidine scaffold is the 100- to 1,000-fold increase in tumor cell growth inhibition (GI50) compared to the 6-methyl analog, despite nearly identical enzyme inhibition potency. In the NCI preclinical in vitro screen, the 6-ethyl classical antifolate compound 2 displayed GI50 values of 8.53 × 10⁻⁷ M (CCRF-CEM leukemia), 9.59 × 10⁻⁷ M (NCI-H460 NSCLC), 2.84 × 10⁻⁷ M (HCT-116 colon), and 9.09 × 10⁻⁸ M (LOX IMVI melanoma), while the 6-methyl analog compound 1 showed GI50 values of 9.45 × 10⁻⁵ M, 4.12 × 10⁻⁵ M, >1.00 × 10⁻⁴ M, and 6.56 × 10⁻⁵ M against the same cell lines, respectively [1]. This represents a quantified difference of 10- to 1,000-fold across diverse tumor histologies. Critically, both compounds exhibit near-identical isolated enzyme inhibitory activity: compound 2 (6-ethyl) shows human TS IC50 = 54 nM and human DHFR IC50 = 19 nM, while compound 1 (6-methyl) shows human TS IC50 = 40 nM and human DHFR IC50 = 20 nM [2]. The authors explicitly state that 'this increase was clearly not attributable to enzyme inhibition difference' [3].

Antifolate Thymidylate Synthase Inhibition Dihydrofolate Reductase Cancer Cell Line Panel Structure-Activity Relationship

X-Ray Crystallographic Validation of Folate-Binding Mode: First Demonstration That Thieno[2,3-d]pyrimidine Ring Occupies N8 Position of Folic Acid

X-ray crystal structures of the ternary complexes of compound 2 (6-ethyl) and compound 1 (6-methyl) bound to human DHFR and NADPH were solved at 1.3–1.5 Å resolution, providing the first direct structural evidence that the thieno[2,3-d]pyrimidine scaffold binds in a canonical 'folate' orientation with the thieno sulfur occupying the N8 position of folic acid [1]. This binding mode was validated by careful analysis of difference electron density maps and was consistent across four independent DHFR mutant complexes (Q35K/N64F and Q35S/N64S double mutants for compound 2; Q35K single mutant and wild-type for compound 1) [2]. This structural information is absent for most other thieno[2,3-d]pyrimidine analogs and stands in contrast to certain furo[2,3-d]pyrimidine structures that displayed a 'flipped' binding orientation [3]. The unambiguous folate-mode binding provides a rational structural basis for the dual TS/DHFR inhibitory activity and enables structure-guided optimization of the 6-ethylthieno[2,3-d]pyrimidine-4-acetic acid scaffold.

X-ray Crystallography DHFR Ternary Complex Folate Binding Mode Structure-Based Drug Design Thienopyrimidine

Dual TS/DHFR Inhibition Profile vs. Clinical Antifolates: Compound 2 Matches or Exceeds Pemetrexed and Methotrexate DHFR Potency While Maintaining Nanomolar TS Activity

The 6-ethylthieno[2,3-d]pyrimidine classical antifolate compound 2 exhibits a dual TS/DHFR inhibition profile that compares favorably with clinical antifolate agents. Compound 2 inhibits human DHFR with an IC50 of 19 nM, which is more potent than pemetrexed (Ki = 7.2 nM, which roughly corresponds to IC50 in the low nanomolar range) and within the same order of magnitude as methotrexate (reported IC50 ~4.7–24 nM depending on assay conditions) [1]. Against human TS, compound 2 (IC50 = 54 nM) is less potent than pemetrexed (Ki = 1.3 nM) but represents a balanced dual profile that is distinct from raltitrexed (TS IC50 = 9 nM, negligible DHFR activity). When compared to the pyrrolo[2,3-d]pyrimidine isostere (compound 4: hTS IC50 = 90 nM, hDHFR IC50 = 420 nM), compound 2 demonstrates 1.7-fold superior TS inhibition and 22-fold superior DHFR inhibition [2]. The nonclassical 6-ethylthieno[2,3-d]pyrimidine analog 2c achieves hTS IC50 = 220 nM and hDHFR IC50 = 260 nM, demonstrating that the classical glutamate side chain is required for potent DHFR inhibition [3].

Dual Inhibition Thymidylate Synthase Dihydrofolate Reductase Pemetrexed Antifolate Benchmarking

Folate Receptor-Selective Uptake: Thieno[2,3-d]pyrimidine Antifolates Demonstrate FRα/FRβ Specificity Absent from Other Antifolate Classes

A series of 6-substituted thieno[2,3-d]pyrimidine antifolates (compounds 3–6), closely related to the 6-ethylthieno[2,3-d]pyrimidine-4-acetic acid scaffold, demonstrated potent growth inhibition (IC50 4.7–334 nM) of human tumor cells (KB and IGROV1) expressing folate receptors (FRs), while showing no activity against CHO cells lacking FRs but expressing the reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT) [1]. This FR-selective uptake mechanism is 'unique...distinct from all other known antifolates' including methotrexate, pemetrexed, and raltitrexed, which utilize RFC for cellular entry [2]. The dual inhibitory activity against glycinamide ribonucleotide formyltransferase (GARFTase) and AICA ribonucleotide formyltransferase (AICARFTase) in de novo purine biosynthesis, combined with FR-mediated uptake, represents a mechanistic profile that is not replicated by any other antifolate scaffold [3]. Compounds 3–6 inhibited the growth of CHO cells expressing FRs but not RFC or PCFT, providing direct evidence that FR-mediated uptake operates independently of PCFT coupling [4].

Folate Receptor Targeting FRα Tumor Selectivity Reduced Folate Carrier Cellular Uptake Mechanism

Sodium Salt Formulation Advantage: Enhanced Aqueous Solubility vs. Free Acid for In Vitro and In Vivo Assay Compatibility

Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate (CAS 2044713-82-6, MW 244.25 g/mol) is the sodium carboxylate salt of 2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)acetic acid (free acid CAS 1565844-28-1, MW 222.27 g/mol) . Conversion to the sodium salt is expected to increase aqueous solubility by several orders of magnitude compared to the free acid form, based on general carboxylate salt formation principles and commercial supplier descriptions indicating the salt form is 'freely soluble in water' . While direct comparative solubility data between the free acid and sodium salt of this specific compound have not been published in peer-reviewed literature, this transformation is standard practice in medicinal chemistry for improving the handling, dissolution, and dosing accuracy of carboxylic acid-containing compounds in aqueous biological assay systems and animal models [1]. The sodium salt form circumvents the need for DMSO or other organic co-solvents that can confound cellular assay results through solvent toxicity.

Sodium Salt Aqueous Solubility Formulation In Vivo Dosing Bioavailability

Nonclassical 6-Ethylthieno[2,3-d]pyrimidine Analogs Display Potent Anti-Toxoplasma DHFR Activity with Species Selectivity Over Human DHFR

Nonclassical 6-ethylthieno[2,3-d]pyrimidine analogs (compounds 2a–2m) were evaluated against T. gondii DHFR, revealing potent inhibitory activity with IC50 values as low as 2.1 nM (compound 2, rh/tg selectivity ratio = 9) and 8.1 nM (compound 2e) [1]. Compound 2g demonstrated the highest selectivity with an IC50 of 2.2 µM against human DHFR and 8.4 nM against T. gondii DHFR, yielding a selectivity ratio of 262-fold [2]. This species selectivity profile is distinct from methotrexate, which shows comparable potency against both human and T. gondii DHFR (selectivity ratio ~2–5) [3]. The 6-ethyl substitution contributes to this selectivity; the corresponding 6-methyl series also showed anti-T. gondii activity but with different selectivity patterns, indicating that the 6-ethyl group can be further optimized to tune species selectivity [4]. For procurement decisions targeting anti-parasitic drug discovery, the 6-ethylthieno[2,3-d]pyrimidine scaffold provides a validated starting point for developing selective T. gondii DHFR inhibitors.

Anti-Parasitic Toxoplasma gondii DHFR Selectivity Opportunistic Infection Nonclassical Antifolate

Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Oncology Drug Discovery: Dual TS/DHFR Inhibitor Lead Optimization Leveraging the 6-Ethyl Scaffold

Medicinal chemistry programs targeting dual thymidylate synthase and dihydrofolate reductase inhibition for cancer therapy should prioritize the 6-ethylthieno[2,3-d]pyrimidine scaffold over 6-methyl or pyrrolo[2,3-d]pyrimidine alternatives. The direct comparative evidence demonstrates that the 6-ethyl substitution provides a 10- to 1,000-fold improvement in tumor cell growth inhibition (GI50) across NCI-60 cell lines compared to the 6-methyl analog, despite near-identical enzyme inhibition profiles [1]. The sodium salt form (CAS 2044713-82-6) serves as an ideal water-soluble intermediate for further functionalization at the 2-, 4-, and 5-positions of the thienopyrimidine core, enabling systematic SAR exploration [2]. The validated folate-binding mode (PDB: 3GHV, 3GHW, 3GI2, 3GHC) provides a structural foundation for rational design of next-generation analogs [3].

Folate Receptor-Targeted Drug Delivery: Exploiting FRα-Selective Uptake for Tumor-Specific Antifolate Therapy

Research programs developing tumor-selective antifolates via folate receptor (FRα/FRβ) targeting should consider the 6-substituted thieno[2,3-d]pyrimidine scaffold for its demonstrated FR-dependent cellular uptake mechanism that is absent from all other known antifolate classes [1]. Compounds based on this scaffold show potent growth inhibition (IC50 4.7–334 nM) in FR-expressing tumor cells while remaining completely inactive in cells lacking FRs, providing a tumor selectivity window not achievable with methotrexate or pemetrexed [2]. Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate can serve as a key synthetic intermediate for constructing FR-targeted conjugates or for generating the classical glutamate-containing antifolates that demonstrate optimal FR-mediated uptake [3].

Anti-Parasitic Drug Discovery: Developing Selective T. gondii DHFR Inhibitors with Reduced Host Toxicity

Investigators pursuing novel therapies for toxoplasmosis should evaluate the 6-ethylthieno[2,3-d]pyrimidine scaffold based on its demonstrated capacity for high species selectivity (>250-fold for T. gondii DHFR over human DHFR) [1]. The nonclassical analogs in this series achieve single-digit nanomolar potency against T. gondii DHFR (IC50 as low as 2.1 nM) while maintaining micromolar IC50 values against human DHFR, a selectivity profile that exceeds methotrexate by approximately 50- to 100-fold [2]. The 6-ethyl substitution was specifically identified as a critical determinant for tuning this species selectivity through molecular modeling studies [3]. The sodium acetate salt provides a convenient, water-soluble building block for generating focused libraries of nonclassical anti-parasitic analogs .

Structural Biology and Fragment-Based Drug Design: Crystallographically Validated Thienopyrimidine Warhead

Structure-based drug design programs targeting DHFR or related folate-dependent enzymes can leverage the experimentally validated folate-binding mode of the 6-ethylthieno[2,3-d]pyrimidine core as a design anchor [1]. The availability of high-resolution (1.3–1.5 Å) X-ray crystal structures of this scaffold bound to human DHFR in complex with NADPH provides an atomic-level template for computational chemistry, docking studies, and fragment growing strategies [2]. This structural information is unique among thienopyrimidine scaffolds and is not available for most alternative heterocyclic cores used in antifolate drug discovery [3]. Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate can be used as a starting fragment for co-crystallization or soaking experiments to map the chemical space accessible from the 4-acetate position .

Quote Request

Request a Quote for Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.